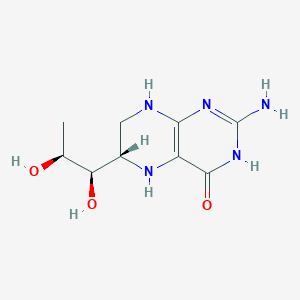

(6S)-Tetrahydrobiopterin

Vue d'ensemble

Description

(6S)-Tetrahydrobiopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.

Mécanisme D'action

Target of Action

The primary targets of (6S)-Tetrahydrobiopterin are Nitric oxide synthase oxygenase and Thymidylate synthase . Nitric oxide synthase oxygenase is found in Bacillus subtilis (strain 168) and Thymidylate synthase is found in Escherichia coli (strain K12) .

Mode of Action

It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .

Biochemical Pathways

It is likely that the compound influences multiple pathways due to its interaction with various targets .

Pharmacokinetics

The pharmacokinetics of this compound, specifically the Sodium salt (Na) and Calcium salt (Ca), have been studied. It was found that a single oral dose of this compound-Na caused higher AUC0–8 h and Cmax of plasma (6S)-5-Methyl-THF compared to folic acid .

Result of Action

It is likely that the compound influences various cellular processes due to its interaction with multiple targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Tetrahydrobiopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. This method is advantageous due to its high yield and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(6S)-Tetrahydrobiopterin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to dihydrobiopterin and further to biopterin.

Reduction: It can be reduced back to its active form from dihydrobiopterin.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Strong nucleophiles like thiols or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydrobiopterin, biopterin, and various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

(6S)-Tetrahydrobiopterin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study redox reactions and enzyme mechanisms.

Biology: It is essential for the study of metabolic pathways involving aromatic amino acids.

Medicine: It is used in the treatment of conditions such as phenylketonuria and certain types of hyperphenylalaninemia.

Industry: It is employed in the production of pharmaceuticals and as a diagnostic reagent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Biopterin: The oxidized form of (6S)-Tetrahydrobiopterin.

Dihydrobiopterin: The partially reduced form.

Methyltetrahydrofolate: Another pteridine derivative involved in one-carbon metabolism.

Uniqueness

This compound is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids and its involvement in the synthesis of critical neurotransmitters. Unlike other pteridine derivatives, it is directly involved in the production of nitric oxide, making it essential for cardiovascular health.

Activité Biologique

(6S)-Tetrahydrobiopterin, commonly referred to as BH4, is a crucial cofactor in various biochemical pathways, particularly in the synthesis of neurotransmitters and nitric oxide. Its biological activity extends beyond its role as a mere cofactor, influencing multiple physiological processes and exhibiting protective properties against various pathological conditions.

1. Biochemical Role and Mechanisms

Cofactor for Enzymatic Reactions

BH4 is essential for the activity of several aromatic amino acid hydroxylases, including:

- Phenylalanine Hydroxylase (PAH) : Converts phenylalanine to tyrosine.

- Tyrosine Hydroxylase (TH) : Converts tyrosine to L-DOPA.

- Tryptophan Hydroxylase (TPH) : Converts tryptophan to serotonin precursors.

These enzymatic reactions are critical for the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are vital for mood regulation, cognition, and overall neurological function .

Nitric Oxide Production

BH4 also plays a significant role in the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS). This process is crucial for maintaining vascular tone and blood pressure regulation. The availability of BH4 is directly linked to the proper functioning of eNOS; deficiency can lead to endothelial dysfunction and cardiovascular diseases .

2. Biological Functions Beyond Cofactor Activity

Recent studies have indicated that BH4 has cytoprotective roles that extend beyond its function as a cofactor. These include:

- Antioxidant Properties : BH4 enhances cellular resistance to oxidative stress by modulating reactive oxygen species (ROS) levels. It has been shown to protect against cellular damage in various models of oxidative stress .

- Inflammation Modulation : BH4 exhibits anti-inflammatory effects by regulating inflammatory pathways, thereby protecting tissues from sustained inflammation .

- Energy Metabolism : BH4 is involved in metabolic pathways that generate energy, contributing to cellular homeostasis .

3. Clinical Implications

Phenylketonuria (PKU)

A deficiency in BH4 leads to hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine due to impaired metabolism. This can result in severe neurological issues if not managed through dietary restrictions or supplementation with BH4 .

Cardiovascular Health

Research has demonstrated that adequate levels of BH4 are crucial for cardiovascular health. Its deficiency is associated with increased risk factors for cardiovascular diseases due to impaired NO production and endothelial dysfunction .

4. Case Studies and Research Findings

5. Conclusion

This compound is a multifaceted compound with significant biological activity that extends beyond its traditional role as a cofactor in enzymatic reactions. Its involvement in neurotransmitter synthesis, nitric oxide production, antioxidant defense, and inflammation modulation highlights its importance in both health and disease. Ongoing research continues to uncover its potential therapeutic applications, particularly in conditions related to metabolic disorders and cardiovascular health.

Propriétés

IUPAC Name |

(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-FKZODXBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860778 | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62961-57-3 | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-TETRAHYDROBIOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.